
2-Methacryloxyethyl D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methacryloxyethyl D-glucopyranoside” is a chemical compound with the molecular formula C12H20O8 . It is also known by other names such as GEMA and 2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl 2-methylprop-2-enoate . It has a molecular weight of 292.28 g/mol .
Synthesis Analysis
While specific synthesis methods for “2-Methacryloxyethyl D-glucopyranoside” were not found in the search results, a related compound, Methyl α-D-glucopyranoside and its seven acylated derivatives, have been synthesized, purified, and characterized by physicochemical, elemental, and spectroscopic methods .
Molecular Structure Analysis
The IUPAC name for “2-Methacryloxyethyl D-glucopyranoside” is 2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl 2-methylprop-2-enoate . The InChI and SMILES strings provide a textual representation of the compound’s structure .
Physical And Chemical Properties Analysis
“2-Methacryloxyethyl D-glucopyranoside” has a molecular weight of 292.28 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 8 . It also has a Rotatable Bond Count of 7 .
Aplicaciones Científicas De Investigación
Surface Modification
GEMA is widely used in the modification of material surfaces . The compound’s ability to form a stable bond with various surfaces makes it an excellent choice for surface modification applications. This can be particularly useful in fields such as materials science and engineering, where the properties of a material’s surface can significantly impact its overall performance.
Coating Creation
Another major application of GEMA is in the creation of coatings . The compound’s water-soluble nature and its ability to form a stable, uniform layer make it an ideal choice for coating applications. This can be particularly beneficial in industries such as electronics, where protective coatings can help improve the lifespan and performance of various components.
Emulsion and Suspension Stabilization
GEMA is also used to stabilize emulsions and suspensions . Its ability to interact with both the dispersed phase and the continuous phase of an emulsion or suspension makes it an effective stabilizing agent. This property is widely utilized in industries such as food and beverage, pharmaceuticals, and cosmetics.
Anticoagulant in Clinical Studies
2-Methacryloxyethyl D-glucopyranoside has been shown to inhibit the activation of coagulation by inhibiting the activity of clotting factors . It has been used in clinical studies as an anticoagulant .
Monomer for Hydrogels in Drug Delivery
GEMA is used as a monomer for hydrogels in drug delivery . The hydrogels made from GEMA can encapsulate drugs and release them in a controlled manner. This property is particularly useful in the pharmaceutical industry, where controlled drug delivery can significantly improve the efficacy of various treatments.
Pharmaceutical Testing
GEMA is used in pharmaceutical testing . It serves as a high-quality reference standard for accurate results . This is crucial in ensuring the safety and efficacy of pharmaceutical products.
Safety And Hazards
Direcciones Futuras
While specific future directions for “2-Methacryloxyethyl D-glucopyranoside” were not found in the search results, related compounds such as Methyl α-D-glucopyranoside and its derivatives have been used to develop antibacterial and antifungal drugs . This suggests potential future directions in therapeutic and drug development purposes .
Propiedades
IUPAC Name |
2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O8/c1-6(2)11(17)18-3-4-19-12-10(16)9(15)8(14)7(5-13)20-12/h7-10,12-16H,1,3-5H2,2H3/t7-,8-,9+,10-,12?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQRLZZWFINMDP-BGNLRFAXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)OCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30927559 |
Source


|
| Record name | 2-(Hexopyranosyloxy)ethyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30927559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methacryloxyethyl D-glucopyranoside | |
CAS RN |
132153-84-5 |
Source


|
| Record name | 2-(Hexopyranosyloxy)ethyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30927559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

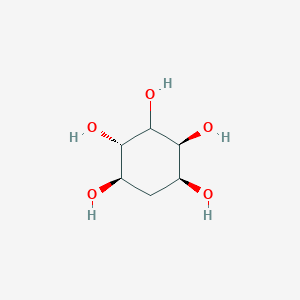
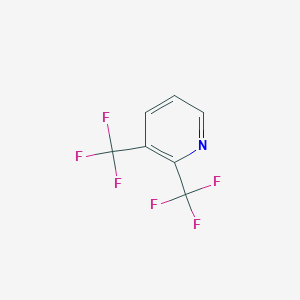
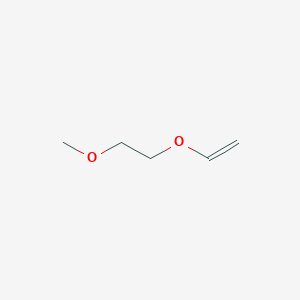

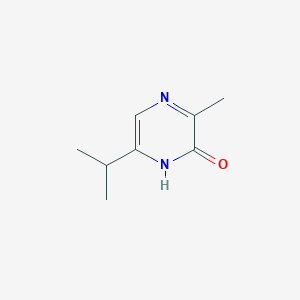
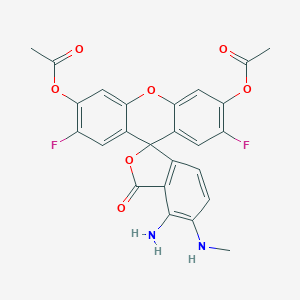


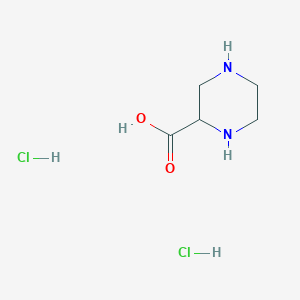
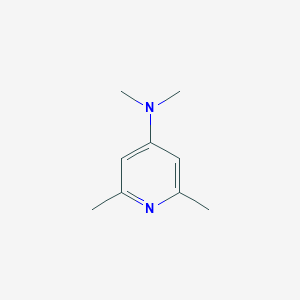
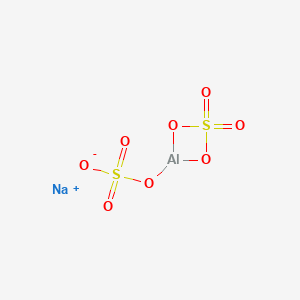
![5-[(1S)-1-[(1R,3Ar,4R,7R)-7-(2-hydroxypropan-2-yl)-1,4-dimethyl-3,3a,4,5,6,7-hexahydro-2H-azulen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B161428.png)

